Azathioprine sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

氮杂嘌呤钠是通过一系列化学反应,从 6-巯基嘌呤开始合成的。合成路线包括在碱的存在下,6-巯基嘌呤与 1-甲基-4-硝基-5-咪唑氯反应形成氮杂嘌呤。 然后将氮杂嘌呤转化为其钠盐形式 . 工业生产方法通常涉及使用受控反应条件的大规模合成,以确保高收率和高纯度。

化学反应分析

氮杂嘌呤钠会发生各种类型的化学反应,包括:

这些反应中常用的试剂和条件包括氧化剂(如过氧化氢用于氧化)、还原剂(如硼氢化钠用于还原)和亲核试剂(如硫醇用于取代反应)。 这些反应形成的主要产物包括 6-硫代尿酸、6-巯基嘌呤和硫鸟嘌呤核苷酸 .

科学研究应用

氮杂嘌呤钠具有广泛的科学研究应用:

作用机制

氮杂嘌呤钠通过转化为 6-巯基嘌呤发挥作用,然后代谢为活性硫鸟嘌呤核苷酸。这些核苷酸整合到 DNA 和 RNA 中,破坏它们的合成和功能。 这导致细胞增殖的抑制,特别是在快速分裂的免疫细胞中 . 分子靶点包括参与嘌呤合成的酶,如次黄嘌呤-鸟嘌呤磷酸核糖转移酶和硫嘌呤甲基转移酶 .

相似化合物的比较

氮杂嘌呤钠与其他嘌呤类似物(如巯基嘌呤和硫鸟嘌呤)进行比较。 虽然这三种化合物都抑制嘌呤合成,但氮杂嘌呤钠在转化为 6-巯基嘌呤的能力方面是独特的,这提供了双重作用机制 . 类似的化合物包括:

巯基嘌呤: 主要用于治疗白血病和炎症性肠病.

硫鸟嘌呤: 用于治疗急性髓性白血病和其他血液系统恶性肿瘤.

生物活性

Azathioprine sodium is a pro-drug that exhibits significant immunosuppressive properties, primarily used in the treatment of autoimmune diseases and organ transplantation. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound functions by inhibiting purine synthesis, which is crucial for the proliferation of lymphocytes. The drug is metabolized to 6-mercaptopurine, which subsequently produces active metabolites, particularly 6-thioguanine nucleotides (6-TGN). These metabolites interfere with DNA synthesis and induce apoptosis in T and B cells, leading to immunosuppression. The key steps in its metabolism are summarized in the table below:

| Metabolite | Pathway | Function |

|---|---|---|

| Azathioprine | Pro-drug | Converted to 6-mercaptopurine |

| 6-Mercaptopurine | Non-enzymatic conversion | Precursor to active metabolites |

| 6-Thioguanine triphosphate (6-TGTP) | Active metabolite | Inhibits lymphocyte proliferation |

| 6-Methylmercaptopurine (6-MMP) | Alternative pathway | Less effective in immunosuppression |

Clinical Applications

This compound is primarily indicated for:

- Organ Transplantation : To prevent rejection.

- Autoimmune Disorders : Such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis.

- Multiple Sclerosis : Emerging evidence suggests efficacy in managing relapsing forms of multiple sclerosis.

Case Study: Efficacy in Multiple Sclerosis

A study published in JAMA Neurology evaluated the efficacy of azathioprine in patients with relapsing-remitting multiple sclerosis (RRMS). The findings indicated a significant reduction in new brain lesions as observed through MRI scans. Specifically:

- Reduction in Gd+ Lesions : The median number of Gd+ lesions decreased significantly (P<.001).

- Lymphocyte Count : Treatment reduced the mean blood lymphocyte count to 57% of baseline levels.

- Adverse Events : Most were transient and manageable through dose adjustments .

Pharmacogenomics

The metabolism of azathioprine is significantly influenced by genetic factors, particularly variations in the thiopurine S-methyltransferase (TPMT) gene. Patients with certain TPMT alleles exhibit reduced metabolism of azathioprine, leading to increased toxicity. This necessitates careful monitoring and potential dose adjustments based on TPMT genotype testing .

Adverse Effects

While this compound is effective, it carries risks including:

属性

CAS 编号 |

55774-33-9 |

|---|---|

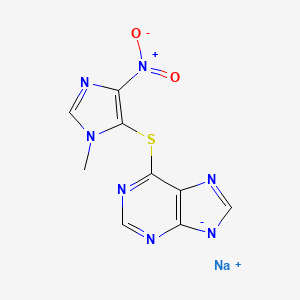

分子式 |

C9H7N7NaO2S |

分子量 |

300.26 g/mol |

IUPAC 名称 |

sodium;6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide |

InChI |

InChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13); |

InChI 键 |

OEMACMAHBHOELV-UHFFFAOYSA-N |

SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2N=C[N-]3)[N+](=O)[O-].[Na+] |

规范 SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na] |

相关CAS编号 |

446-86-6 (Parent) |

同义词 |

Azathioprine Azathioprine Sodium Azathioprine Sodium Salt Azathioprine Sulfate Azothioprine Immuran Imuran Imurel Sodium, Azathioprine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。